molecular formula C19H21N5O2 B2548642 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 2034248-06-9

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No. B2548642
CAS RN: 2034248-06-9
M. Wt: 351.41
InChI Key: JTCBBFOTTWXHFQ-UHFFFAOYSA-N
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Description

The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. This ring structure is often found in various pharmaceuticals and biologically active compounds due to its ability to participate in various chemical reactions .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves the use of copper(I)-catalyzed azide-alkyne cycloaddition, also known as click chemistry . This reaction is highly efficient and selective, making it a popular choice for the synthesis of triazole compounds.


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For example, the presence of the triazole ring can be confirmed using 1H-NMR spectroscopy . The carbon signals can be classified using 13C-NMR spectroscopy .


Chemical Reactions Analysis

Triazole compounds can participate in various chemical reactions. For example, they can act as ligands in metal-catalyzed reactions . They can also undergo reactions with various electrophiles and nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be predicted based on its structure. For example, the presence of the triazole ring and the pyridine ring may contribute to the compound’s polarity and solubility .

Scientific Research Applications

Synthesis and Insecticidal Assessment

Research by Fadda et al. (2017) explored the synthesis of various heterocycles, including triazolo[5,1-c]triazine and benzo[d]imidazole derivatives, from a precursor related to the compound . These compounds were evaluated for their insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Development of Novel Heterocycles

Ibrahim et al. (2011) investigated the synthesis of 1,2,3-triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, employing reactions that may be relevant to the synthesis of similar compounds, including the chemical of interest (Ibrahim et al., 2011).

Novel Benzothiazole Derivatives

Hussein et al. (2008) conducted research on the synthesis of novel 1,2,4-triazine, pyridine, and benzopyran derivatives from N-(2-benzothiazolyl)cyanoacetamide. This study is relevant to the synthesis of complex molecules related to the compound (Hussein et al., 2008).

Antitumor Activity of Novel Derivatives

Albratty et al. (2017) researched the synthesis and antitumor activity of new compounds including thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives. The study offers insights into the potential biomedical applications of complex heterocyclic compounds similar to the chemical of interest (Albratty et al., 2017).

Synthesis and Antimicrobial Activity

Hamama et al. (2013) studied the synthesis and antimicrobial activity of certain new N-substituted-2-amino-1,3,4-thiadiazoles, shedding light on the potential antimicrobial applications of similar compounds (Hamama et al., 2013).

Mechanism of Action

The mechanism of action of triazole compounds often involves their interaction with biological targets. For example, some triazole compounds have been found to inhibit histone deacetylase, a type of enzyme that plays a crucial role in gene expression .

Safety and Hazards

The safety and hazards of the compound would depend on its specific properties and biological activities. Some triazole compounds have been found to exhibit cytotoxic effects against cancer cells .

Future Directions

Future research on this compound could involve further exploration of its biological activities and potential applications. For example, it could be tested against various types of cancer cells to evaluate its anticancer activity . It could also be modified to improve its properties or to create new compounds with different activities .

properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[oxan-4-yl(pyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c25-18(13-24-17-6-2-1-5-16(17)22-23-24)21-19(14-7-10-26-11-8-14)15-4-3-9-20-12-15/h1-6,9,12,14,19H,7-8,10-11,13H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTCBBFOTTWXHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CN=CC=C2)NC(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide

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